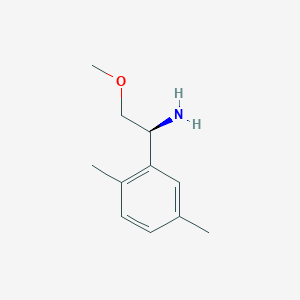
(S)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine is an organic compound with a chiral center, making it optically active
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylphenyl and methoxyethanamine.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the desired stereochemistry is achieved.
Catalysts and Reagents: Common catalysts and reagents include chiral catalysts to induce the formation of the (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(S)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2,5-Dimethylphenyl)pyrrolidine: This compound shares a similar phenyl group but differs in its amine structure.
N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine: Another related compound with a different functional group arrangement.
Uniqueness
(S)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(1S)-1-(2,5-dimethylphenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C11H17NO/c1-8-4-5-9(2)10(6-8)11(12)7-13-3/h4-6,11H,7,12H2,1-3H3/t11-/m1/s1 |
InChI Key |
OMHXOYQQRWBJGZ-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)[C@@H](COC)N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(COC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


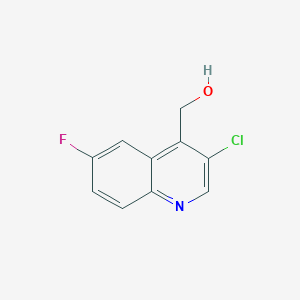
![(1R,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13052521.png)
![Racemic-(2R,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate](/img/structure/B13052522.png)

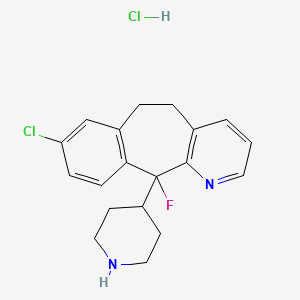
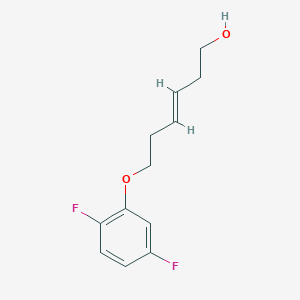
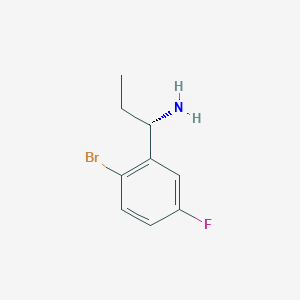
![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-methoxybenzoate](/img/structure/B13052536.png)
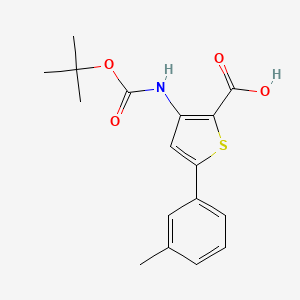
![Ethyl 2-(3-benzyl-3-azabicyclo[3.1.1]heptan-6-YL)acetate](/img/structure/B13052544.png)
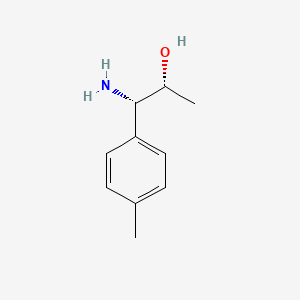
![3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B13052558.png)
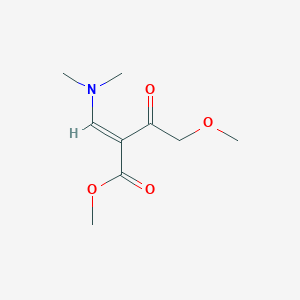
![[(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-oxothiolan-3-yl] 2,4-dimethoxybenzoate](/img/structure/B13052564.png)
